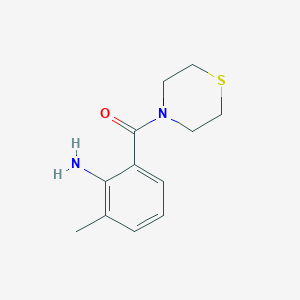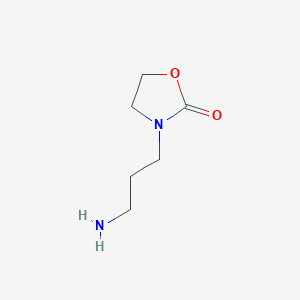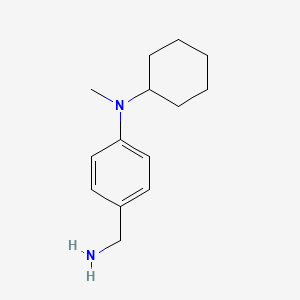
2-Methyl-6-(thiomorpholine-4-carbonyl)aniline
Vue d'ensemble
Description
2-Methyl-6-(thiomorpholine-4-carbonyl)aniline, commonly referred to as TMCA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of aniline, a colorless, flammable liquid with an unpleasant odor. TMCA is an important intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used as a reagent in the synthesis of other compounds. TMCA has been used in a wide range of scientific research applications, including the study of molecular structure, protein folding, and drug design.
Applications De Recherche Scientifique
Chemical Synthesis and Drug Design
2-Methyl-6-(thiomorpholine-4-carbonyl)aniline, as a chemical entity, does not have direct references in available research. However, its structural components, such as thiomorpholine and aniline derivatives, are widely utilized in the synthesis of various pharmacologically active compounds and materials science. For instance, thiomorpholine derivatives have been identified as essential building blocks in medicinal chemistry, with some analogues entering human clinical trials due to their interesting biological profiles (Walker & Rogier, 2013). Aniline derivatives, on the other hand, are fundamental in the synthesis of numerous drug candidates, showcasing a wide range of biological activities, from anticancer to antihistaminic properties (Alagarsamy, Giridhar, & Yadav, 2005).
Catalysis and Material Science
In material science and catalysis, aniline and thiomorpholine derivatives have been explored for their potential in enhancing processes and materials' properties. For example, nitrogen-doped ordered mesoporous carbons synthesized using aniline as a carbon precursor demonstrated significant potential in oxygen reduction reactions, which are crucial for fuel cell applications (Li et al., 2016). Such advancements highlight the importance of these derivatives in developing new materials with enhanced electrochemical properties.
Corrosion Inhibition
The structural analogues of 2-Methyl-6-(thiomorpholine-4-carbonyl)aniline have found applications as corrosion inhibitors, demonstrating the chemical versatility of thiomorpholine derivatives. Thiomorpholin-4-ylmethyl-phosphonic acid, for instance, has been used to inhibit the corrosion of carbon steel in natural seawater, showcasing the effectiveness of thiomorpholine-based compounds in protecting metals from corrosive environments (Amar et al., 2008).
Propriétés
IUPAC Name |
(2-amino-3-methylphenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9-3-2-4-10(11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEPSQNGYOPPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(thiomorpholine-4-carbonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)

![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)
![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)

![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)

![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)
